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Compound of Interest

Compound Name: Thiazinamium chloride

Cat. No.: B1663478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

I. Introduction
Thiazinamium chloride is a quaternary ammonium derivative of promethazine, belonging to

the phenothiazine class of compounds. It is recognized for its potent antihistaminic and

anticholinergic activities. These properties make it a subject of interest in pharmacological

research, particularly in the context of allergic reactions and respiratory conditions. This

document provides detailed experimental protocols and data for the synthesis, in vitro

evaluation, and pharmacokinetic analysis of Thiazinamium chloride to support further

research and drug development efforts.

II. Physicochemical Properties
Property Value Source

Molecular Formula C₁₈H₂₃ClN₂S N/A

Molecular Weight 334.9 g/mol N/A

CAS Number 4320-13-2 N/A

Appearance
White to off-white crystalline

solid
N/A

Solubility Soluble in water and ethanol N/A
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III. Synthesis Protocol
A common route for the synthesis of Thiazinamium chloride involves the quaternization of

promethazine with a methylating agent, such as methyl chloride.[1]

Protocol: Synthesis of Thiazinamium Chloride from Promethazine

Materials:

Promethazine hydrochloride

Sodium hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)

Methyl chloride (CH₃Cl) or Methyl iodide (CH₃I)

Anhydrous diethyl ether

Reaction vessel with a stirrer and reflux condenser

Pressure-rated reaction vessel (if using methyl chloride)

Separatory funnel

Rotary evaporator

Crystallization dish

Procedure:

Free Base Preparation:

Dissolve promethazine hydrochloride in water.

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to neutralize

the hydrochloride salt and precipitate the free base of promethazine.

Extract the promethazine free base into an organic solvent like dichloromethane.
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Wash the organic layer with water to remove any remaining base and salt.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and

evaporate the solvent under reduced pressure to obtain the promethazine free base.

Quaternization:

Dissolve the promethazine free base in a suitable solvent such as acetone or acetonitrile

in a pressure-rated reaction vessel.

Introduce a slight excess of the methylating agent (methyl chloride or methyl iodide).

Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and

time will depend on the specific methylating agent and solvent used (e.g., 50-80°C for

several hours). Monitor the reaction progress by thin-layer chromatography (TLC).

Isolation and Purification:

After the reaction is complete, cool the mixture to room temperature.

The product, Thiazinamium chloride, may precipitate out of the solution. If so, collect the

solid by filtration.

If the product remains in solution, remove the solvent under reduced pressure.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether)

to obtain pure Thiazinamium chloride.

Wash the crystals with cold anhydrous diethyl ether and dry under vacuum.

Expected Yield: The yield can vary depending on the specific conditions but is typically in the

range of 70-90%.

IV. In Vitro Experimental Protocols
A. Thromboxane B2 (TxB2) Synthesis Inhibition Assay
Thiazinamium chloride has been shown to inhibit the synthesis of thromboxane B2 (TxB2), a

stable metabolite of the potent vasoconstrictor and platelet aggregator thromboxane A2.
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Protocol: Determination of IC50 for TxB2 Inhibition

Materials:

Rat alveolar macrophages or human platelets

Cell culture medium (e.g., RPMI 1640)

Arachidonic acid

Thiazinamium chloride stock solution

Indomethacin (positive control)

TxB2 ELISA kit

96-well plates

Incubator (37°C, 5% CO₂)

Plate reader

Procedure:

Cell Preparation: Isolate and culture rat alveolar macrophages or human platelets according

to standard laboratory protocols.

Assay Setup:

Seed the cells in a 96-well plate at a predetermined density.

Pre-incubate the cells with varying concentrations of Thiazinamium chloride (e.g., 0.01

µM to 100 µM) for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (no

drug) and a positive control (indomethacin).

Stimulation: Add arachidonic acid to each well to stimulate TxB2 synthesis and incubate for

an appropriate time (e.g., 15-30 minutes).

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
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TxB2 Measurement: Quantify the concentration of TxB2 in the supernatant using a

commercial TxB2 ELISA kit, following the manufacturer's instructions.

Data Analysis:

Calculate the percentage inhibition of TxB2 synthesis for each concentration of

Thiazinamium chloride compared to the vehicle control.

Plot the percentage inhibition against the logarithm of the Thiazinamium chloride
concentration.

Determine the IC50 value (the concentration of Thiazinamium chloride that inhibits TxB2

synthesis by 50%) from the dose-response curve.

Expected Results: Thiazinamium chloride is expected to inhibit TxB2 synthesis in a dose-

dependent manner. The IC50 value provides a quantitative measure of its inhibitory potency.

B. Phosphatidylcholine Secretion Assay in Rat Type II
Pneumocytes
Thiazinamium chloride has been observed to stimulate the secretion of phosphatidylcholine,

a major component of pulmonary surfactant, from type II pneumocytes.[1]

Protocol: Measurement of Phosphatidylcholine Secretion

Materials:

Primary cultures of adult rat type II pneumocytes

Culture medium (e.g., DMEM) containing a radiolabeled precursor (e.g., [³H]choline)

Thiazinamium chloride stock solution

Terbutaline or isoproterenol (positive controls)

Scintillation counter

24-well culture plates
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Procedure:

Cell Culture and Labeling:

Isolate and culture rat type II pneumocytes in 24-well plates.

Label the cellular phosphatidylcholine by incubating the cells with medium containing

[³H]choline for 18-24 hours.

Secretion Assay:

Wash the cells to remove unincorporated [³H]choline.

Add fresh medium containing various concentrations of Thiazinamium chloride (in the

range of 10⁻⁹ to 10⁻⁶ M).[1] Include a vehicle control and positive controls (terbutaline or

isoproterenol).

Incubate the plates for a defined period (e.g., 1-3 hours) at 37°C.

Sample Collection:

After incubation, collect the medium from each well.

Lyse the cells in each well with a suitable lysis buffer.

Quantification:

Measure the radioactivity in both the medium (secreted phosphatidylcholine) and the cell

lysate (cellular phosphatidylcholine) using a scintillation counter.

Data Analysis:

Calculate the percentage of phosphatidylcholine secreted into the medium relative to the

total cellular phosphatidylcholine for each condition.

Compare the stimulation of secretion by Thiazinamium chloride to the basal secretion

(vehicle control) and the positive controls.
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Expected Results: Thiazinamium chloride is expected to increase the secretion of

phosphatidylcholine from type II pneumocytes in a concentration-dependent manner.[1]

C. Histamine H1 Receptor Binding Assay
As an antihistamine, Thiazinamium chloride's primary mechanism of action is the blockade of

the histamine H1 receptor. Its binding affinity can be quantified by determining the inhibition

constant (Ki).

Protocol: Determination of H1 Receptor Binding Affinity (Ki)

Materials:

Membrane preparations from cells expressing the human histamine H1 receptor (e.g.,

HEK293 or CHO cells)

Radioligand specific for the H1 receptor (e.g., [³H]mepyramine)

Thiazinamium chloride stock solution

Unlabeled mepyramine (for non-specific binding determination)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation counter

Procedure:

Assay Setup:

In a series of tubes, combine the cell membrane preparation, a fixed concentration of the

radioligand ([³H]mepyramine), and varying concentrations of Thiazinamium chloride.

Include tubes for total binding (radioligand and membranes only) and non-specific binding

(radioligand, membranes, and a high concentration of unlabeled mepyramine).
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Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium

(e.g., 60 minutes).

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the

bound and free radioligand. Wash the filters with cold binding buffer to remove unbound

radioactivity.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of Thiazinamium chloride by

subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the Thiazinamium
chloride concentration.

Determine the IC50 value from the competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results: Thiazinamium chloride should displace the radioligand from the H1

receptor in a concentration-dependent manner, allowing for the determination of its binding

affinity (Ki).

V. Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of Thiazinamium methyl

sulfate after intramuscular injection in humans.[2]
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Parameter Mean Value Unit

Time to Peak Plasma

Concentration (Tmax)
6 - 10 minutes

Peak Plasma Concentration

(Cmax)
Not specified -

Absorption Half-life (t½a) Extremely fast minutes

Distribution Half-life (t½α) ~20 minutes

Elimination Half-life (t½β) 375 minutes

Apparent Volume of

Distribution (Vd)
200 - 400 L

Total Body Clearance (CL) ~800 mL/min

VI. Signaling Pathways and Experimental Workflows
A. Histamine H1 Receptor Signaling Pathway
Thiazinamium chloride acts as an antagonist at the histamine H1 receptor, which is a G-

protein coupled receptor (GPCR) primarily coupled to Gq/11. Antagonism by Thiazinamium
chloride blocks the downstream signaling cascade initiated by histamine binding.
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Caption: Histamine H1 receptor signaling pathway and the antagonistic action of

Thiazinamium chloride.

B. Experimental Workflow for In Vitro Assays
The following diagram illustrates a general workflow for the in vitro characterization of

Thiazinamium chloride.
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Caption: General experimental workflow for the in vitro characterization of Thiazinamium
chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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